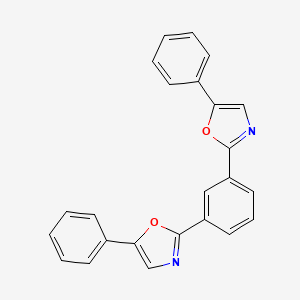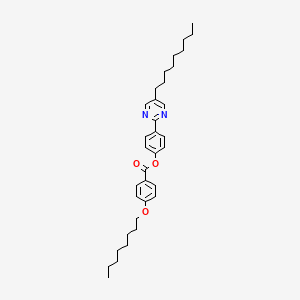
4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate is a chemical compound known for its unique structure and properties It consists of a pyrimidine ring substituted with a nonyl group at the 5-position, a phenyl ring at the 2-position, and an octyloxy group attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Substitution with Nonyl Group: The nonyl group is introduced at the 5-position of the pyrimidine ring using a Friedel-Crafts alkylation reaction.
Coupling with Phenyl Ring: The phenyl ring is attached to the 2-position of the pyrimidine ring through a Suzuki-Miyaura cross-coupling reaction.
Attachment of Octyloxy Group: The octyloxy group is introduced to the benzoate moiety via an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates or pyrimidines.
Applications De Recherche Scientifique
4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways. The compound’s lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Decylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate
- 4-(5-Nonylpyrimidin-2-YL)phenyl 4-(hexyloxy)benzoate
Uniqueness
4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its nonyl and octyloxy substituents provide a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propriétés
Numéro CAS |
138520-70-4 |
|---|---|
Formule moléculaire |
C34H46N2O3 |
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
[4-(5-nonylpyrimidin-2-yl)phenyl] 4-octoxybenzoate |
InChI |
InChI=1S/C34H46N2O3/c1-3-5-7-9-11-12-14-16-28-26-35-33(36-27-28)29-17-23-32(24-18-29)39-34(37)30-19-21-31(22-20-30)38-25-15-13-10-8-6-4-2/h17-24,26-27H,3-16,25H2,1-2H3 |
Clé InChI |
QITYOFGUPPBUTF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)
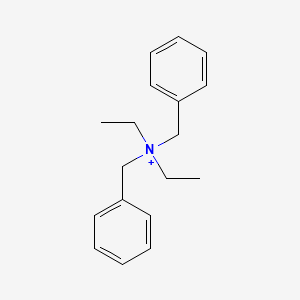
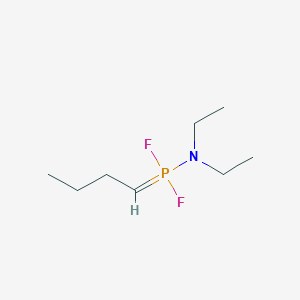

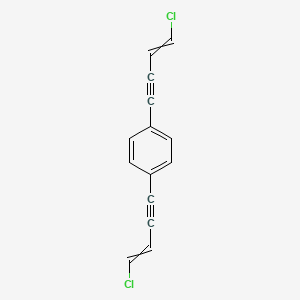
![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
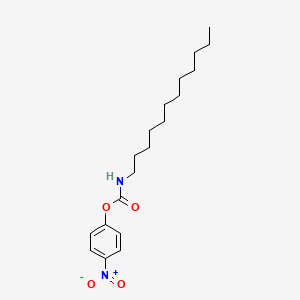
![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
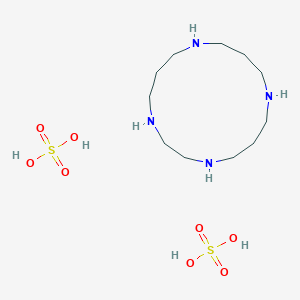
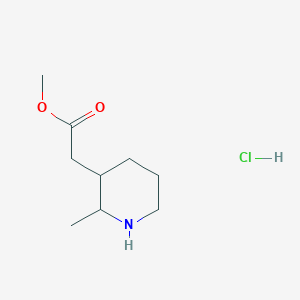
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
